![molecular formula C9H6F3NO4 B1603673 Methyl 3-nitro-5-(trifluoromethyl)benzoate CAS No. 22227-63-0](/img/structure/B1603673.png)
Methyl 3-nitro-5-(trifluoromethyl)benzoate
Overview
Description
Methyl 3-nitro-5-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H6F3NO4 . It has a molecular weight of 249.15 .
Molecular Structure Analysis
The InChI code for Methyl 3-nitro-5-(trifluoromethyl)benzoate is 1S/C9H6F3NO4/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)13(15)16/h2-4H,1H3 .Physical And Chemical Properties Analysis
Methyl 3-nitro-5-(trifluoromethyl)benzoate is a white to yellow powder or crystals .Scientific Research Applications
Pharmaceutical Drug Development
Methyl 3-nitro-5-(trifluoromethyl)benzoate: is utilized in the synthesis of various pharmaceutical compounds. The trifluoromethyl group (-CF₃) is a common pharmacophore in many FDA-approved drugs . This group can significantly alter the biological activity of compounds, often leading to improved potency and metabolic stability. For instance, molecules with a -CF₃ group attached to a tertiary stereogenic center have shown improved drug potency toward enzyme inhibition .
Organic Synthesis
Methyl 3-nitro-5-(trifluoromethyl)benzoate: is a valuable reagent in organic synthesis. It can undergo various chemical reactions, including lithiation, to introduce functional groups into molecules, which is crucial for constructing complex organic compounds .
Safety and Hazards
Safety information indicates that Methyl 3-nitro-5-(trifluoromethyl)benzoate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
Mechanism of Action
Mode of Action
It’s known that nitroaromatic compounds can undergo reduction reactions in biological systems, potentially leading to the formation of reactive species .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Nitroaromatic compounds can participate in various biochemical reactions, but the exact pathways influenced by Methyl 3-nitro-5-(trifluoromethyl)benzoate remain to be elucidated .
Pharmacokinetics
Some general properties can be inferred from its structure :
- Absorption : The compound is predicted to have high gastrointestinal absorption .
- Distribution : It is predicted to be able to cross the blood-brain barrier, suggesting wide distribution in the body .
- Metabolism : The compound is not a substrate for P-glycoprotein, suggesting it may not be actively transported out of cells . It is predicted to inhibit CYP1A2 and CYP2C19, which could impact the metabolism of other drugs .
Result of Action
The molecular and cellular effects of Methyl 3-nitro-5-(trifluoromethyl)benzoate’s action are currently unknown due to the lack of research on this compound .
properties
IUPAC Name |
methyl 3-nitro-5-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)13(15)16/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGZRXWZOZSBED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596700 | |
Record name | Methyl 3-nitro-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22227-63-0 | |
Record name | Methyl 3-nitro-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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